molecular formula C3H7NO3S B1322079 1,3,4-Oxathiazinane 3,3-dioxide CAS No. 863015-82-1

1,3,4-Oxathiazinane 3,3-dioxide

Cat. No. B1322079
M. Wt: 137.16 g/mol
InChI Key: CFRCZLVPCCLZFG-UHFFFAOYSA-N
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Description

1,3,4-Oxathiazinane 3,3-dioxide is a heterocyclic compound with the molecular formula C3H7NO3S . It has been synthesized and studied for various applications, including its potential as an intermediate in pharmaceutical synthesis and as a component in energetic materials.


Synthesis Analysis

The synthesis of 1,3,4-oxathiazinane 3,3-dioxides can be achieved through different methods. One approach involves the reaction of 1,3-oxathiolium salts with nitrogen-containing reagents, leading to the formation of 1,4,2-oxathiazines. Another method reported the synthesis of a derivative of 1,3,4-oxathiazinane 3,3-dioxide from D- and L-serine .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxathiazinane 3,3-dioxide derivatives has been characterized using various techniques. For instance, X-ray crystallographic analysis has been used to confirm the structure of related compounds. Molecular mechanic calculations have also been employed to compare the stability of different conformations.


Chemical Reactions Analysis

The reactivity of 1,3,4-oxathiazinane 3,3-dioxides and related compounds has been explored in several studies. These compounds can undergo various chemical reactions, including ring expansion and functionalization.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxathiazinane 3,3-dioxides are influenced by their heterocyclic structure. These compounds have been found to exhibit interesting properties such as high thermal stability and glass transition temperatures.

Scientific Research Applications

Organic Synthesis

1,3,4-Oxadiazine is crucial for numerous bioactive molecules . A one-pot synthetic protocol for 1,3,4-oxadiazines from acylhydrazides and allenoates has been developed . This protocol consists of aerobic oxidations of acylhydrazides into N-acyldiazenes using NaNO2 and HNO3, followed by the DMAP-catalyzed cycloaddition of allenoate with the generated N-acyldiazenes . A variety of 1,3,4-oxadiazines were produced in good to high yields .

Pharmacological Activity

Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

properties

IUPAC Name

1,3,4-oxathiazinane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c5-8(6)3-7-2-1-4-8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRCZLVPCCLZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCS(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Oxathiazinane 3,3-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 2
1,3,4-Oxathiazinane 3,3-dioxide
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1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 4
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 5
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 6
1,3,4-Oxathiazinane 3,3-dioxide

Citations

For This Compound
4
Citations
F Borcard, M Baud, C Bello, G Dal Bello… - Bioorganic & medicinal …, 2010 - Elsevier
New oxathiazinane dioxides have been derived from d- and l-serine and tested for their in vitro cell growth inhibitory activity toward SKBR3 breast cancer cells. (5R)-5-(4-(4′-…
Number of citations: 8 www.sciencedirect.com
F Borcard - 2009 - infoscience.epfl.ch
Synthesis of a library of 5-hydroxymethyl-1,3,4-oxathiazinane-3,3 dioxide derivatives with potential anticancer activity English Français login Menu Search Browse Collections Help …
Number of citations: 0 infoscience.epfl.ch
OO Grygorenko, BV Vashchenko… - European Journal of …, 2020 - Wiley Online Library
Saturated bicyclic sultams represent a promising class of sp 3 ‐rich three‐dimensional scaffolds of outmost importance to organic and medicinal chemistry. In this review with 99 …
SD Nelson Jr - 2018 - search.proquest.com
Small molecules play key roles in biological processes and have been suggested to be the “missing link” in the central dogma of molecular biology. Discovery campaigns facilitated by …
Number of citations: 2 search.proquest.com

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